N4-(4-fluorophenyl)-N6-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N4-(4-Fluorophenyl)-N6-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 4-fluorophenyl group at the N4 position and a 2-methoxyethyl chain at the N6 position. The phenyl ring at the 1-position of the pyrazolo-pyrimidine core provides structural rigidity, while the fluorine atom and methoxyethyl substituents modulate electronic and steric properties. Pyrazolo-pyrimidines are well-documented as kinase inhibitors, with substitutions at N4 and N6 positions critically influencing target selectivity and potency .
Properties
IUPAC Name |
4-N-(4-fluorophenyl)-6-N-(2-methoxyethyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN6O/c1-28-12-11-22-20-25-18(24-15-9-7-14(21)8-10-15)17-13-23-27(19(17)26-20)16-5-3-2-4-6-16/h2-10,13H,11-12H2,1H3,(H2,22,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHGVUAJMQNFED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N4-(4-fluorophenyl)-N6-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (CAS Number: 946347-78-0) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and biochemistry. This article reviews its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.
| Property | Value |
|---|---|
| Molecular Formula | C20H19FN6O |
| Molecular Weight | 378.4 g/mol |
| Structure | Chemical Structure |
The compound exhibits biological activity primarily through its interaction with specific enzymes and receptors involved in cancer proliferation and survival. Notably, it has been investigated as a potential inhibitor of casein kinase 1 (CK1), an enzyme implicated in various cancers and central nervous system disorders. Aberrant CK1 activity has been linked to tumorigenesis, making its inhibition a promising therapeutic target .
Biological Activity Studies
Recent studies have highlighted the compound's efficacy against several cancer cell lines:
- Inhibition of CK1 : In a study exploring CK1 inhibitors, derivatives similar to N4-(4-fluorophenyl)-N6-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine demonstrated significant inhibition with IC50 values around 78 nM .
- Anti-proliferative Effects : Research on pyrazolo[3,4-d]pyrimidine derivatives showed that compounds with similar structures exhibited potent anti-proliferative activities against A549 (lung cancer) and HCT-116 (colon cancer) cell lines. One derivative demonstrated IC50 values of 8.21 µM against A549 cells and 19.56 µM against HCT-116 cells .
- Apoptosis Induction : Flow cytometric analyses indicated that related compounds could induce apoptosis and arrest the cell cycle at critical phases (S and G2/M), suggesting that this compound may also share these properties .
Case Study 1: CK1 Inhibition
In a systematic study on CK1 inhibitors, researchers synthesized various derivatives of pyrazolo[3,4-d]pyrimidines. Among them, this compound was highlighted for its promising inhibitory action against CK1, leading to further optimization of its structure for enhanced potency.
Case Study 2: Anti-Cancer Activity
A comparative analysis was conducted on several pyrazolo[3,4-d]pyrimidine derivatives to evaluate their anti-cancer activity. The compound exhibited significant cytotoxic effects on multiple cancer cell lines, reinforcing its potential as a lead candidate for cancer therapeutics.
Future Directions
The ongoing research into this compound suggests several avenues for future exploration:
- Structure-Activity Relationship (SAR) : Further studies are needed to optimize the chemical structure to enhance specificity and reduce off-target effects.
- Clinical Trials : The transition from preclinical findings to clinical trials will be crucial in determining the therapeutic viability of this compound in oncology.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s structural analogs differ primarily in substituents at N4 and N6 positions, which affect molecular weight, solubility, and binding interactions. Below is a comparative analysis:
*Note: This compound has a substituent at the N3 position instead of N5.
Key Observations:
Substituent Effects on Solubility:
- The 3-chloro-4-methylphenyl and ethyl-substituted analog (C15H17ClN6) exhibits low aqueous solubility (0.5 µg/mL at pH 7.4) , likely due to increased hydrophobicity from the chloro and methyl groups. The target compound’s 2-methoxyethyl group may enhance solubility compared to shorter alkyl chains (e.g., ethyl), but experimental data is lacking.
- Methoxypropyl substituents (e.g., 3-methoxypropyl in ) could further improve solubility over methoxyethyl due to increased polarity.
Thermal Stability:
- Methoxyphenyl-substituted derivatives (e.g., 2-methoxyphenyl in ) show higher melting points (243–245°C), suggesting enhanced crystallinity compared to alkyl-substituted analogs.
Synthetic Yields:
- Yields for methoxyphenyl derivatives vary significantly (43–65%) depending on substituent position, with para-substitution often favoring higher yields .
Substituent-Driven Design Considerations
Fluorine vs. Chlorine/Methyl:
- The 4-fluorophenyl group in the target compound likely improves metabolic stability and π-stacking interactions compared to bulkier 3,4-dimethylphenyl or 3-chloro-4-methylphenyl groups .
Methoxyethyl vs. Methoxypropyl/Ethyl:
- The 2-methoxyethyl chain balances hydrophilicity and steric bulk, whereas longer chains (e.g., 3-methoxypropyl) may hinder binding in sterically constrained active sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
